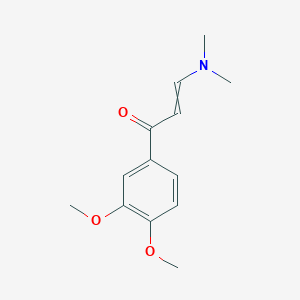
(2E)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one
描述
3-Dimethylamino-3’,4’-dimethoxyacrylophenone is an organic compound that belongs to the class of acrylophenones It is characterized by the presence of a dimethylamino group and two methoxy groups attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dimethylamino-3’,4’-dimethoxyacrylophenone typically involves the reaction of 3,4-dimethoxybenzaldehyde with dimethylamine and acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of 3-Dimethylamino-3’,4’-dimethoxyacrylophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
3-Dimethylamino-3’,4’-dimethoxyacrylophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acrylophenones with various functional groups.
科学研究应用
3-Dimethylamino-3’,4’-dimethoxyacrylophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
作用机制
The mechanism of action of 3-Dimethylamino-3’,4’-dimethoxyacrylophenone involves its interaction with various molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the acrylophenone moiety can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
3-Dimethylaminoacrolein: Shares the dimethylamino group but differs in the presence of an aldehyde group instead of the acrylophenone moiety.
N-[(3-dimethylamino)propyl]methacrylamide: Contains a similar dimethylamino group but is part of the methacrylamide family.
Uniqueness
The presence of both dimethylamino and methoxy groups enhances its solubility and reactivity, making it a versatile compound for various chemical transformations and applications .
属性
分子式 |
C13H17NO3 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC 名称 |
1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one |
InChI |
InChI=1S/C13H17NO3/c1-14(2)8-7-11(15)10-5-6-12(16-3)13(9-10)17-4/h5-9H,1-4H3 |
InChI 键 |
SUPCYQIUOSDKPA-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C=CC(=O)C1=CC(=C(C=C1)OC)OC |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














